N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE
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Overview
Description
N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by the presence of a benzamide core substituted with dimethylphenyl and methylphenylsulfonyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.
Acylation: The amino group can be acylated using an appropriate acyl chloride to form the benzamide core.
Substitution: The final step may involve the substitution of the dimethylphenyl group using Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of sulfides or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Possible applications in drug development, particularly for conditions where benzamide derivatives are effective.
Industry: Use in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE would depend on its specific biological target. Generally, benzamides can interact with various receptors or enzymes, modulating their activity. The sulfonyl and dimethylphenyl groups may enhance binding affinity or selectivity for certain molecular targets, influencing pathways involved in signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethylphenyl)benzamide: Lacks the sulfonyl group, potentially altering its chemical and biological properties.
N-(4-methylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.
N-(3,4-dimethylphenyl)-4-{[(4-chlorophenyl)sulfonyl]methyl}benzamide: Chlorine substitution may impact its chemical stability and biological activity.
Uniqueness
N~1~-(3,4-DIMETHYLPHENYL)-4-{[(4-METHYLPHENYL)SULFONYL]METHYL}BENZAMIDE is unique due to the specific combination of dimethylphenyl and methylphenylsulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to other benzamide derivatives.
Properties
Molecular Formula |
C23H23NO3S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[(4-methylphenyl)sulfonylmethyl]benzamide |
InChI |
InChI=1S/C23H23NO3S/c1-16-4-12-22(13-5-16)28(26,27)15-19-7-9-20(10-8-19)23(25)24-21-11-6-17(2)18(3)14-21/h4-14H,15H2,1-3H3,(H,24,25) |
InChI Key |
WXNSMGZCYLCLQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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